molecular formula C14H24N4O3S B5656306 N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide

N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide

Cat. No. B5656306
M. Wt: 328.43 g/mol
InChI Key: JFQQDWTVEBIVDP-STQMWFEESA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide often involves tandem reactions and multi-component synthesis strategies. For instance, the synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone showcases an efficient strategy that might be akin to approaches used for synthesizing related compounds. Such processes highlight the importance of N-sulfonyl intermediates in the formation of complex molecular structures (Zhu et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide can be elucidated through techniques such as X-ray crystallography. These studies reveal the conformational preferences of the molecules and the presence of specific functional groups that influence molecular interactions. For example, analysis of tetrahydro-1H-pyrazolo[4,3-c]pyridines provides insights into the conformational aspects and hydrogen bonding patterns, which are crucial for understanding the molecular structure of related compounds (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide and its analogs involves interactions with various reagents to form new compounds. This includes reactions with cyanamide under acid-promoted conditions to synthesize pyrazolo[3,4-d]pyrimidines, demonstrating the compound's versatility in forming heterocyclic structures (Tseng et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Studies on related molecules can shed light on the physical characteristics expected for N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide, although specific details on this compound's physical properties are not directly available in the literature reviewed.

Chemical Properties Analysis

The chemical properties, such as reactivity with specific chemical groups, the influence of substituents on the molecule's behavior, and its participation in various chemical reactions, are crucial. For example, the synthesis and reactivity of pyrazole derivatives in creating potent compounds indicate the significant role of the pyrazole group in chemical transformations and the potential for diverse chemical properties depending on the molecular context (Bruno et al., 1991).

properties

IUPAC Name

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-3-5-12-10-18(22(2,20)21)11-13(12)16-14(19)6-9-17-8-4-7-15-17/h4,7-8,12-13H,3,5-6,9-11H2,1-2H3,(H,16,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQQDWTVEBIVDP-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CCN2C=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CCN2C=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide

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